11-Hydroxyandrosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxyandrosterone is a naturally occurring steroid and androgen prohormone primarily produced in the adrenal glands. It is known chemically as 11β-hydroxyandrost-4-ene-3,17-dione.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyandrosterone typically involves the hydroxylation of androstenedione. One common method includes the use of cytochrome P450 enzymes, specifically 11β-hydroxylase, which catalyzes the hydroxylation at the 11th position of androstenedione .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through microbial fermentation processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes for the hydroxylation reaction. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxyandrosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Formation of 11β-hydroxyandrostanedione.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or sulfonyl chlorides under controlled conditions.
Major Products:
Oxidation: 11-Ketoandrostenedione.
Reduction: 11β-Hydroxyandrostanedione.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-Hydroxyandrosterone has been extensively studied for its applications in:
Chemistry: As a precursor in the synthesis of other steroid hormones.
Biology: Investigating its role in steroidogenesis and metabolic pathways.
Medicine: Potential use in treating conditions related to androgen deficiency and adrenal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mechanism of Action
The mechanism of action of 11-Hydroxyandrosterone involves its conversion to active androgens through enzymatic pathways. It serves as a substrate for enzymes like 11β-hydroxysteroid dehydrogenase, which converts it to 11-ketoandrostenedione. This compound can then be further metabolized to potent androgens such as testosterone and dihydrotestosterone. These androgens exert their effects by binding to androgen receptors and modulating gene expression .
Comparison with Similar Compounds
11-Ketoandrostenedione: A closely related compound with a keto group at the 11th position.
11-Ketotestosterone: Another derivative involved in androgen biosynthesis.
11-Ketodihydrotestosterone: A potent androgen with similar metabolic pathways
Uniqueness: 11-Hydroxyandrosterone is unique due to its specific hydroxylation at the 11th position, which distinguishes it from other androgens. This hydroxylation plays a crucial role in its metabolic pathways and biological functions, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
4299-92-7 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3R,5S,8S,9S,10S,11R,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15+,17+,18-,19-/m0/s1 |
InChI Key |
PIXFHVWJOVNKQK-CJWOFWMHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.